N-(1H-吡唑-4-基)乙酰胺

描述

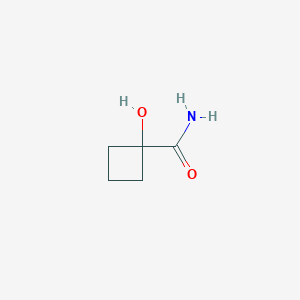

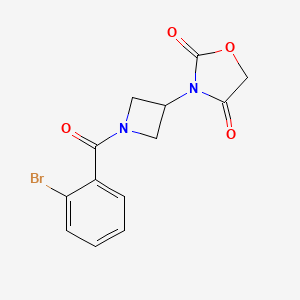

“N-(1H-pyrazol-4-yl)acetamide” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound may also be referred to differently depending on various industrial applications .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “N-(1H-pyrazol-4-yl)acetamide”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can yield 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of “N-(1H-pyrazol-4-yl)acetamide” is characterized by a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The structure of this compound can be further analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Pyrazole derivatives, including “N-(1H-pyrazol-4-yl)acetamide”, have been found to exhibit a wide range of chemical reactions. For instance, they can undergo Buchwald–Hartwig amination to yield desired compounds in varying yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-pyrazol-4-yl)acetamide” can be inferred from those of similar compounds. For instance, pyrazole is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .科学研究应用

抗氧化活性

- 已合成和表征了诸如 N‑(2‑氨基苯基)‑2‑(5‑甲基‑1H‑吡唑‑3‑基) 乙酰胺等 N-(1H-吡唑-4-基)乙酰胺衍生物。当用于配位络合物中时,这些衍生物表现出显着的抗氧化活性。这通过各种方法得到证明,例如 1,1-二苯基-2-苦基肼 (DPPH)、2,2'-叠氮基-双(3-乙基苯并噻唑啉-6-磺酸) (ABTS) 和铁还原抗氧化能力 (FRAP) 测定 (Chkirate 等人,2019 年)。

抗菌评估

- 已合成并评估了包括 N-(1H-吡唑-4-基)乙酰胺在内的吡唑-咪唑-三唑杂化物的抗菌活性。该系列中的化合物 6m 对黑曲霉表现出非凡的效力,甚至超过了参考药物氟康唑的疗效 (Punia 等人,2021 年)。

P2X7 受体拮抗作用

- 一系列 N-(1H-吡唑-4-基)乙酰胺被研究为有效的 P2X7 受体拮抗剂。这些化合物因其增强的效力以及良好的物理化学和药代动力学特性而被发现 (Chambers 等人,2010 年)。

抗炎活性

- 已合成与 N-(1H-吡唑-4-基)乙酰胺相关的 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基) 乙酰胺,并表现出显着的抗炎活性 (Sunder & Maleraju,2013 年)。

抗肿瘤活性

- 已探索了 N-(1H-吡唑-4-基)乙酰胺衍生物的抗肿瘤活性。在一项研究中,一种衍生化合物在有效性方面优于参考药物阿霉素 (Alqasoumi 等人,2009 年)。

合成和表征

- 已合成和表征了 N-(1H-吡唑-4-基)乙酰胺的各种衍生物,以了解其结构特性。这些研究涉及单晶 X 射线衍射和其他光谱技术,以阐明这些化合物的分子结构和相互作用 (Sebhaoui 等人,2020 年)。

作用机制

While the specific mechanism of action for “N-(1H-pyrazol-4-yl)acetamide” is not clear, pyrazole derivatives have been found to exhibit a wide range of biological activities. For example, they have been used as scaffolds in the synthesis of bioactive chemicals . Some pyrazole derivatives have been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which is a target for the development of new cancer treatments .

未来方向

The future directions for “N-(1H-pyrazol-4-yl)acetamide” and similar compounds could involve further exploration of their potential as therapeutic agents. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . Additionally, pyrazole derivatives could be developed into potent and selective CDK2 inhibitors for the treatment of cancer .

属性

IUPAC Name |

N-(1H-pyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)8-5-2-6-7-3-5/h2-3H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFATADJUMUMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878794 | |

| Record name | 4-ACETYLAMINOPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-pyrazol-4-yl)acetamide | |

CAS RN |

6647-92-3 | |

| Record name | 4-ACETYLAMINOPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2825774.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2825780.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)